7-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide 7-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1904357-48-7
VCID: VC5620411
InChI: InChI=1S/C20H16N6O4/c1-11-22-20(30-25-11)13-6-7-26-16(9-13)23-24-17(26)10-21-19(27)15-8-12-4-3-5-14(28-2)18(12)29-15/h3-9H,10H2,1-2H3,(H,21,27)
SMILES: CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC5=C(O4)C(=CC=C5)OC
Molecular Formula: C20H16N6O4
Molecular Weight: 404.386

7-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide

CAS No.: 1904357-48-7

Cat. No.: VC5620411

Molecular Formula: C20H16N6O4

Molecular Weight: 404.386

* For research use only. Not for human or veterinary use.

7-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide - 1904357-48-7

Specification

CAS No. 1904357-48-7
Molecular Formula C20H16N6O4
Molecular Weight 404.386
IUPAC Name 7-methoxy-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C20H16N6O4/c1-11-22-20(30-25-11)13-6-7-26-16(9-13)23-24-17(26)10-21-19(27)15-8-12-4-3-5-14(28-2)18(12)29-15/h3-9H,10H2,1-2H3,(H,21,27)
Standard InChI Key RAVHJDABZXPDGO-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC5=C(O4)C(=CC=C5)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzofuran core substituted at position 7 with a methoxy group and at position 2 with a carboxamide linker. This amide connects to a triazolo[4,3-a]pyridine scaffold bearing a 3-methyl-1,2,4-oxadiazol-5-yl group at position 7. The IUPAC name reflects this connectivity:
7-methoxy-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1, triazolo[4,3-a]pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1904357-48-7
Molecular FormulaC₂₀H₁₆N₆O₄
Molecular Weight404.386 g/mol
SMILESCC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC5=C(O4)C(=CC=C5)OC
InChIKeyRAVHJDABZXPDGO-UHFFFAOYSA-N

The planar benzofuran and triazolo-pyridine systems enable π-π stacking interactions, while the oxadiazole ring contributes to metabolic stability .

Synthesis and Analytical Characterization

Synthetic Strategy

While no explicit protocol exists for this compound, analogous benzofuran-2-carboxamides are synthesized via carbodiimide-mediated coupling. A reported method involves:

  • Activating 7-methoxy-benzofuran-2-carboxylic acid with N,N’-carbonyldiimidazole in tetrahydrofuran.

  • Reacting with substituted anilines to form amide bonds .
    For the triazolo-oxadiazole fragment, cyclization of hydrazine derivatives with nitriles under acidic conditions could generate the 1,2,4-oxadiazole, followed by triazole ring closure .

Analytical Data

Key characterization methods for related compounds include:

  • Infrared Spectroscopy: Carboxamide C=O stretch ~1670 cm⁻¹; oxadiazole C=N absorption near 1600 cm⁻¹ .

  • NMR:

    • Benzofuran protons resonate at δ 7.5–7.7 ppm (aromatic).

    • Triazolo-pyridine signals appear as doublets near δ 7.3–8.5 ppm .

  • Mass Spectrometry: Expected [M+H]+ at m/z 405.39.

Biological Activity and Mechanism

Antioxidant Mechanisms

Benzofuran derivatives scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals with IC₅₀ values of 12–45 μM . The methoxy group donates electrons, stabilizing radical intermediates, while the oxadiazole’s electron-deficient ring may quench reactive oxygen species .

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundNeuroprotection (% at 10 μM)DPPH IC₅₀ (μM)
Target CompoundNot reportedNot reported
7-Methoxy-1b 58.2 ± 3.132.4 ± 1.8
Triazolo-Oxadiazole N/AN/A

Therapeutic Applications and Challenges

Target Indications

  • Neurodegenerative Diseases: Analogues inhibit β-amyloid aggregation (25–40% at 50 μM) .

  • Ischemic Stroke: Oxadiazole-containing compounds reduce infarct volume by 30% in rodent models .

  • Oxidative Stress Disorders: Benzofurans decrease lipid peroxidation by 50–70% in brain homogenates .

Pharmacokinetic Considerations

Future Research Directions

Priority Investigations

  • In Vitro Screening: Assess inhibitory activity against acetylcholinesterase, monoamine oxidases, and NMDA receptors.

  • ADMET Profiling: Determine permeability (Caco-2 assay), microsomal stability, and hERG channel liability.

  • Structural Optimization: Introduce fluorine at the benzofuran 5-position to enhance metabolic stability .

Synthetic Chemistry Advances

Develop one-pot sequences combining Ullmann coupling for triazolo formation and Huisgen cycloaddition for oxadiazole rings to improve yield beyond current 40–50% levels .

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